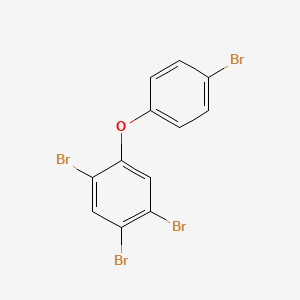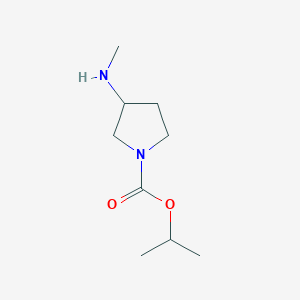
Isopropyl 3-(methylamino)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as Isopropyl 3-(methylamino)pyrrolidine-1-carboxylate, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of Isopropyl 3-(methylamino)pyrrolidine-1-carboxylate is C9H18N2O2 . The structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Applications De Recherche Scientifique
ACC1 Inhibition for Cancer and Fatty Acid-Related Diseases
Isopropyl 3-(methylamino)pyrrolidine-1-carboxylate has been studied for its potential role as an ACC1 inhibitor. ACC1 (Acetyl-CoA Carboxylase 1) is an enzyme critical in fatty acid metabolism and has implications in cancer and fatty acid-related diseases. A study led by R. Mizojiri et al. synthesized a series of compounds, including isopropyl derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide, demonstrating potent ACC1 inhibition and cellular potency. These compounds have been suggested as potential therapeutic agents and useful research tools for studying cancer and diseases related to fatty acid metabolism. The study reported that oral administration of a particular isopropyl derivative significantly reduced malonyl-CoA concentration in xenograft tumors, indicating its potential in therapeutic applications (Mizojiri et al., 2019).
Novel Synthesis of Functionalized Heterocycles
Research by Ayman M. S. Youssef et al. explored the synthesis of various heterocyclic compounds, which are essential due to their biological activities. The study involved the preparation of isothiazolopyridines, pyridothiazines, and pyridothiazepines from a pyridinethione derivative, showcasing the versatility of isopropyl 3-(methylamino)pyrrolidine-1-carboxylate in synthesizing biologically significant compounds. The use of both conventional chemical methods and modern microwave techniques was highlighted, indicating the compound's adaptability and potential in various synthetic routes (Youssef, Azab, & Youssef, 2012).
Advanced Polymerization Techniques
The compound has been investigated in the context of RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization, a controlled form of polymerization. A study by A. Convertine et al. explored the conditions facilitating controlled RAFT polymerization of N-isopropylacrylamide at room temperature, showcasing the compound's relevance in the synthesis of thermoresponsive polymers for drug delivery applications. The choice of suitable RAFT chain transfer agents and initiating species was crucial for the success of this polymerization, highlighting the compound's significance in advanced polymer science (Convertine, Ayres, Scales, Lowe, & McCORMICK, 2004).
Modification and Synthesis of Pyridine Derivatives
The compound's relevance extends to the synthesis and modification of pyridine derivatives. M. Tada and Y. Yokoi investigated the reaction of pyridine-3-carboxamide with alkyl radicals, leading to various alkylated products. The study illustrated the compound's utility in synthesizing structurally diverse and potentially biologically active pyridine derivatives, which can serve as valuable intermediates in pharmaceutical chemistry (Tada & Yokoi, 1989).
Safety And Hazards
Propriétés
IUPAC Name |
propan-2-yl 3-(methylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-7(2)13-9(12)11-5-4-8(6-11)10-3/h7-8,10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJKGRHBRIKLMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCC(C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 3-(methylamino)pyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




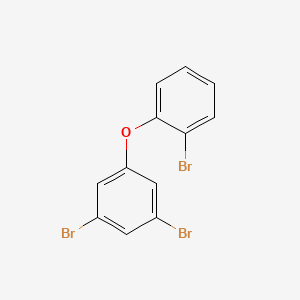
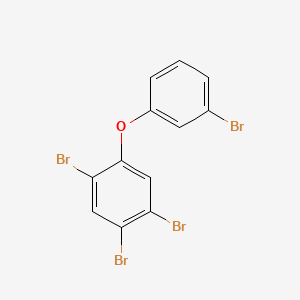
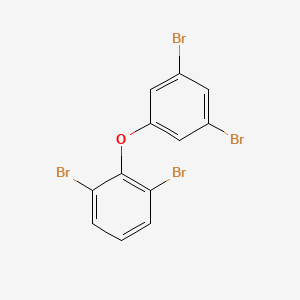

![2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B1530805.png)
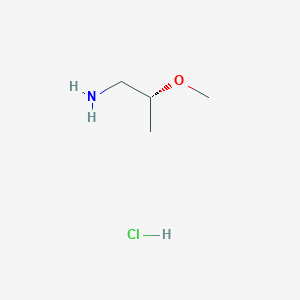
![[3-(Dimethoxymethyl)benzyl]amine](/img/structure/B1530807.png)
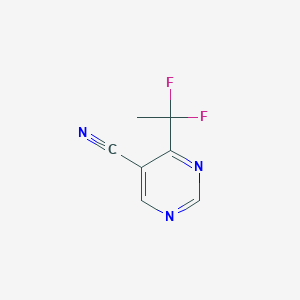



![2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1530819.png)
